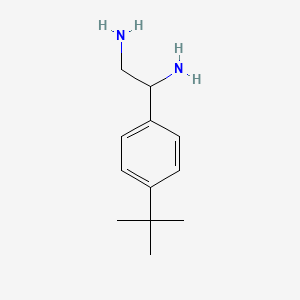

1-(4-Tert-butylphenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3 |

InChI Key |

CUGFGTWPUAZCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethane-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-tert-butylphenyl)ethane-1,2-diamine is a vicinal diamine of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral backbone, a lipophilic tert-butyl group, and two reactive primary amine functionalities, makes it a versatile building block for the synthesis of novel compounds with potential biological activities and for the development of advanced materials. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential applications, grounded in established chemical principles and data from analogous compounds.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by an ethylenediamine backbone attached to a 4-tert-butylphenyl group at the C1 position. The presence of two stereocenters at C1 and C2 of the ethane backbone gives rise to stereoisomers, which can be crucial for its biological activity and application in asymmetric synthesis.

Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties based on its structure and data from closely related compounds. Aromatic amines are typically colorless to yellowish liquids or solids with characteristic odors.[1] The introduction of a tert-butyl group and two amine functionalities will influence its physical state and solubility. The diamine nature of the molecule suggests it will be basic.[2]

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₂H₂₀N₂ | Inferred from structure |

| Molecular Weight | 192.30 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid or low melting solid | General property of aromatic amines[1] |

| Boiling Point | > 250 °C at 760 mmHg | Expected to be higher than the related monoamine, (S)-1-(4-tert-butylphenyl)ethanamine (b.p. 253.6 °C at 760 mmHg), due to increased molecular weight and hydrogen bonding capacity.[3] |

| Melting Point | Not available | Will depend on the specific stereoisomer and purity. |

| Density | ~0.9-1.0 g/cm³ | Similar to related aromatic amines. (S)-1-(4-tert-butylphenyl)ethanamine has a density of 0.916 g/cm³.[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Limited solubility in water, which can be increased by forming a dihydrochloride salt. | General solubility of aromatic amines. The formation of salts to increase aqueous solubility is a common strategy for amines. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the two primary amine groups. These amines are nucleophilic and basic, making them susceptible to a variety of chemical transformations.

-

Salt Formation: As bases, the amine groups will react with acids to form ammonium salts. This is a common method to improve the water solubility and handling of amines.

-

N-Alkylation and N-Acylation: The primary amines can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the compound's structure for various applications.

-

Imine Formation: Reaction with aldehydes and ketones will lead to the formation of imines (Schiff bases). With a 1,2-diamine, this can lead to the formation of interesting cyclic structures like diazepines depending on the carbonyl compound used.

-

Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal centers through the nitrogen lone pairs to form stable chelate complexes. This property is particularly important in the field of catalysis.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic features of a molecule is a critical skill for any scientist. Based on the structure of this compound and data from analogous compounds, we can anticipate the following spectral characteristics:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the ethylenediamine backbone.

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (CH-Ar): A multiplet between δ 3.5-4.5 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂-N): A complex multiplet between δ 2.5-3.5 ppm.

-

Amine Protons (NH₂): Two broad singlets that may appear over a wide range (δ 1.5-4.0 ppm) and are exchangeable with D₂O.

-

tert-Butyl Protons: A sharp singlet around δ 1.3 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the tert-butyl group will be a quaternary carbon with a lower intensity.

-

Methine Carbon (CH-Ar): A signal in the range of δ 50-60 ppm.

-

Methylene Carbon (CH₂-N): A signal in the range of δ 40-50 ppm.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 34 ppm and a methyl carbon signal around δ 31 ppm.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.

-

Molecular Ion (M⁺): A peak at m/z = 192.

-

Fragmentation: The primary fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the aromatic ring and the C-N bond.[4][5] We can expect to see a prominent fragment corresponding to the loss of the aminoethyl group. The tropylium ion at m/z 91 is a common fragment for benzyl derivatives.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and aromatic functionalities.

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine groups.[6]

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

N-H Bending: A medium to strong absorption around 1600-1650 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: In the region of 1000-1250 cm⁻¹.[7]

Proposed Synthesis Protocol

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 4-tert-Butylstyrene

-

To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium at 0 °C to generate the ylide.

-

Add a solution of 4-tert-butylacetophenone in THF to the ylide solution and stir at room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Purify the crude product by column chromatography to obtain 4-tert-butylstyrene.

Step 2: Asymmetric Dihydroxylation to 1-(4-tert-Butylphenyl)ethane-1,2-diol

-

To a mixture of AD-mix-α (for the (S,S)-diol) or AD-mix-β (for the (R,R)-diol) in t-butanol and water, add 4-tert-butylstyrene.

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Add sodium sulfite and stir for an additional hour.

-

Extract the product with ethyl acetate and purify by column chromatography to yield the chiral diol.

Step 3: Conversion to the Diamine

-

To a solution of the diol in dichloromethane, add triethylamine or pyridine followed by methanesulfonyl chloride at 0 °C to form the dimesylate.

-

After completion, wash the reaction mixture with water and brine, and dry over sodium sulfate.

-

Dissolve the crude dimesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the double nucleophilic substitution.

-

After the reaction is complete, extract the diazide with diethyl ether.

-

Reduce the diazide to the diamine using a standard reducing agent such as lithium aluminum hydride in THF or by catalytic hydrogenation (H₂ over Pd/C).

-

Purify the final product by distillation under reduced pressure or by crystallization of its salt.

Potential Applications

Chiral vicinal diamines are valuable compounds in several areas of chemical research and development.

-

Asymmetric Catalysis: As chiral ligands for transition metals, they can be used to catalyze a wide range of asymmetric reactions, leading to the synthesis of enantiomerically pure compounds.

-

Pharmaceuticals: The 1,2-diamine motif is a common structural feature in many biologically active molecules and approved drugs.[10] The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability.

-

Material Science: Diamines are used as monomers for the synthesis of polyamides and other polymers. The specific structure of this diamine could impart unique properties to the resulting materials.

Safety and Handling

Aromatic amines should be handled with care as they can be toxic and are often readily absorbed through the skin.[8][11] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.

Conclusion

This compound is a chiral diamine with significant potential as a building block in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is limited, a comprehensive understanding of its physical and chemical properties can be established through the analysis of related structures and the application of fundamental chemical principles. The proposed synthetic route provides a reliable pathway for its preparation, enabling further research into its applications. As with all aromatic amines, appropriate safety precautions should be taken during its handling and use.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PubMed. [Link]

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. [Link]

-

Aromatic Amines. Unacademy. [Link]

-

Substrate-Directed Stereoselectivity in Vicinal Diamine-Catalyzed Synthesis of Warfarin. ACS Publications. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

10.8: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Optica Publishing Group. [Link]

-

Are amines soluble in organic solvents? Quora. [Link]

-

(PDF) Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]

-

23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Organic Chemistry II. NIOS. [Link]

-

Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Semantic Scholar. [Link]

-

Physical Properties of Amines Explained with Examples. Vedantu. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

-

FTIR spectra of (a) ethylenediamine (EDA-) and (b) triethylenetetramine... ResearchGate. [Link]

-

Chemical Fact Sheet - AROMATIC AMINES. censwpa.org. [Link]

-

Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. International Journal of Chemical Engineering and Applications. [Link]

-

Aromatic Amines Group - information sheet. Canada.ca. [Link]

-

Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR. PMC. [Link]

-

FTIR spectra of as-synthesized CPO-27-Mg, CPO-27-Mg-a,-b and-c and... ResearchGate. [Link]

-

QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2017_8(6)/[10].pdf]([Link]10].pdf)

-

3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

-

Prediction of boiling points of organic compounds by QSPR tools. PubMed. [Link]

-

Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases. PubMed. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

-

Iron(II)-Catalyzed 1,2-Diamination of Styrenes Installing a Terminal NH2 Group Alongside Unprotected Amines. PubMed. [Link]

-

CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). SciELO. [Link]

-

(PDF) Facile Synthesis of 1-Aryl-1,2-ethanediols via the Reduction of N-Substituted Isatins. ResearchGate. [Link]

-

Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications. [Link]

-

Synthesis of substituted Z-styrenes by Hiyama-type coupling of oxasilacycloalkenes: application to the synthesis of a 1-benzoxocane. Beilstein Journals. [Link]

-

One-Pot Synthesis of α-Alkyl Styrene Derivatives. PubMed. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

Sources

- 1. Aromatic Amines [unacademy.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 10. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Discovery and History of 1-(4-tert-butylphenyl)ethane-1,2-diamine

[1]

Introduction & Significance

This compound (CAS: 1154876-53-5 for specific enantiomers, often referred to as t-Bu-PEN or t-Bu-1-phenylethylenediamine) represents a critical evolution in the design of chiral vicinal diamines.[1] Structurally analogous to the widely used 1-phenylethylenediamine (PEN) and 1,2-diphenylethylenediamine (DPEN) , this compound incorporates a para-tert-butyl group on the phenyl ring.[1]

This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule:[1]

-

Enhanced Lipophilicity: The bulky tert-butyl group significantly increases solubility in non-polar organic solvents (e.g., hexane, toluene), which is crucial for homogeneous catalysis in industrial processes.[1]

-

Steric Modulation: The remote steric bulk influences the chiral pocket when used as a ligand in metal complexes (e.g., Ru, Rh, Ir), often improving enantioselectivity in asymmetric transfer hydrogenation (ATH).[1]

-

Electronic Effects: The weak electron-donating nature of the tert-butyl group subtly modulates the basicity of the amine and the electron density at the metal center in catalytic complexes.[1]

Historically, this diamine emerged from the broader search for "privileged chiral ligands" in the late 1990s and early 2000s, following the pioneering work of Ryoji Noyori on diamine-ruthenium complexes.[1]

Discovery and Synthetic Evolution[1]

The discovery of this compound is inextricably linked to the development of modular synthetic routes for 1-aryl-1,2-diamines.[1] Unlike natural products isolated from biological sources, this compound is a product of rational ligand design.[1]

Early Synthetic Strategies (Racemic)

Initial syntheses focused on accessing the racemic diamine for biological screening (e.g., as an intermediate for antimicrobial or anticancer agents).[1] The classic routes included:

-

Nitro-Aldol (Henry) Reaction:

-

Strecker-Type Synthesis:

Asymmetric Synthesis (The Modern Standard)

To access the enantiomerically pure (1S) or (1R) forms required for asymmetric catalysis, two primary strategies became dominant:[1]

A. Optical Resolution

The racemic diamine is resolved using chiral acids.[1]

-

Resolving Agent: (L)- or (D)-Tartaric acid or Mandelic acid.[1]

-

Process: Formation of diastereomeric salts, fractional crystallization from ethanol/water, and subsequent basification.[1]

-

Yield: Max 50% theoretical yield for one enantiomer (unless dynamic kinetic resolution is used).

B. Stereoselective Synthesis (Sharpless/Jacobsen)

For high-value applications, direct asymmetric synthesis is preferred.[1]

-

Sharpless Asymmetric Aminohydroxylation (AA):

Chemical Properties & Reactivity[1]

| Property | Value / Description |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Chirality | Possesses one stereocenter at C1 (benzylic position) |

| Basicity (pKa) | ~9.8 (primary amine), ~7.5 (secondary amine equivalent) |

| Solubility | High in MeOH, EtOH, DCM, Toluene; Low in Water |

| Stability | Air-sensitive (absorbs CO₂); store under inert gas |

Reactivity Profile:

-

Chelation: Acts as a bidentate (

) ligand.[1] The bite angle is ideal for forming stable 5-membered chelate rings with transition metals (Ru, Rh, Pt).[1] -

Derivatization: The primary amines readily react with sulfonyl chlorides (e.g., TsCl) to form mono-sulfonated ligands (MsDPEN analogs), critical for "bifunctional catalysis."[1]

Applications in Asymmetric Catalysis[1]

The most significant application of this compound is as a chiral ligand in Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) .[1]

The "Modified" Noyori Catalyst

While the original Noyori catalyst used TsDPEN (1,2-diphenylethylenediamine derivative), the tert-butyl analog offers distinct advantages in specific substrates:

-

Lipophilic Substrates: The tert-butyl group enhances interaction with greasy ketone substrates, improving turnover numbers (TON).[1]

-

Solvent Compatibility: Allows reactions to proceed in non-polar solvents or neat conditions, which is greener and more efficient for industrial scale-up.[1]

Mechanism of Action

The diamine (usually as a monosulfonamide) coordinates to Ruthenium(II).[1]

Experimental Protocols

Protocol A: Synthesis of Racemic this compound (Strecker Route)

Note: Perform in a fume hood.[1] Cyanides are toxic.[1]

-

Imine Formation:

-

Dissolve 4-tert-butylbenzaldehyde (10 mmol) in Methanol (20 mL).

-

Add Ammonium Acetate (12 mmol) and stir at RT for 2 hours.

-

-

Cyanation:

-

Cool to 0°C. Add Trimethylsilyl Cyanide (TMSCN) (11 mmol) dropwise.

-

Stir at RT for 12 hours.

-

-

Reduction:

-

Dissolve the resulting aminonitrile in dry THF (50 mL).

-

Slowly add Lithium Aluminum Hydride (LiAlH4) (20 mmol, 1.0 M in THF) at 0°C.

-

Reflux for 4 hours.[1]

-

-

Workup:

Protocol B: Preparation of the Ru-Catalyst (In Situ)[1]

-

Ligand: Mix (1S)-N-(p-toluenesulfonyl)-1-(4-tert-butylphenyl)ethane-1,2-diamine (1.0 eq) with [RuCl₂(p-cymene)]₂ (0.5 eq).

-

Base: Add KOH (2.0 eq) in Isopropanol.

-

Activation: Stir at 80°C for 30 mins (deep red solution forms).

-

Usage: Add ketone substrate directly to this solution for hydrogenation.

Visualization of Pathways[1]

Diagram 1: Synthesis & Resolution Pathway

This diagram illustrates the conversion of 4-tert-butylbenzaldehyde to the chiral diamine.[1]

Caption: Step-wise synthesis from aldehyde precursor to enantiomerically pure diamine via Strecker reaction and optical resolution.

Diagram 2: Catalytic Cycle (Noyori Type)

This diagram details the metal-ligand cooperation mechanism where the diamine plays a crucial role.[1]

Caption: The catalytic cycle of Transfer Hydrogenation showing the bifunctional role of the Ru-center and the diamine NH-group.[1]

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

-

Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis. Angewandte Chemie International Edition. [Link]

-

Ikariya, T., & Blacker, A. J. (2007).[1] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. [Link]

A Theoretical Investigation of 1-(4-tert-butylphenyl)ethane-1,2-diamine: A Technical Guide for Drug Discovery and Catalyst Design

Abstract

1-(4-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine of significant interest in medicinal chemistry and asymmetric catalysis.[1][2] Its structural features, particularly the bulky tert-butyl group and the vicinal diamine moiety, make it a compelling candidate for the development of novel therapeutic agents and chiral ligands.[][4] This technical guide provides a comprehensive theoretical framework for the in-depth study of this molecule. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate its conformational landscape, electronic properties, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the theoretical characterization of this and similar molecules, thereby accelerating the design of new chemical entities.

Introduction: The Significance of Chiral Vicinal Diamines

Chiral 1,2-diamines are a cornerstone of modern organic chemistry, finding widespread application as chiral auxiliaries, ligands in asymmetric catalysis, and key structural motifs in biologically active compounds.[2][4] The stereochemistry and conformational flexibility of these molecules are critical to their function, dictating their interactions with biological targets or their ability to induce stereoselectivity in chemical transformations.[5] The title compound, this compound, combines the key features of a chiral vicinal diamine with a sterically demanding 4-tert-butylphenyl group. This bulky substituent can significantly influence the molecule's conformational preferences and, consequently, its biological activity or catalytic performance.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe the structure-property relationships of such molecules at the atomic level.[6] By predicting stable conformations, electronic characteristics, and spectroscopic data, computational methods can guide experimental efforts, rationalize observed properties, and facilitate the rational design of new derivatives with enhanced performance.

Theoretical Methodology: A Computational Workflow

The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with a thorough exploration of the molecule's conformational space to identify low-energy structures, followed by detailed calculations of their geometric, electronic, and spectroscopic properties.

Conformational Analysis

The first and most critical step is to identify the stable conformers of the molecule. The rotation around the C-C and C-N single bonds gives rise to a complex potential energy surface.

Protocol for Conformational Search:

-

Initial Structure Generation: A 3D model of this compound is constructed using a molecular builder.

-

Systematic or Stochastic Search: A conformational search is performed to explore the potential energy surface. This can be achieved through systematic rotation of dihedral angles or by using stochastic methods like molecular dynamics or Monte Carlo simulations.

-

Low-Level Optimization: The identified conformers are then optimized using a computationally inexpensive method, such as a semi-empirical method or a small basis set DFT calculation.

-

Clustering and Selection: The optimized conformers are clustered based on their energy and geometry. A representative set of low-energy conformers is selected for further, more accurate calculations.

Caption: Workflow for identifying low-energy conformers.

Quantum Chemical Calculations

The selected low-energy conformers are then subjected to high-level quantum chemical calculations to obtain accurate predictions of their properties. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.[6][7]

Protocol for DFT Calculations:

-

Method Selection: A suitable DFT functional and basis set are chosen. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for organic molecules, providing reliable results for geometries and vibrational frequencies.[8]

-

Geometry Optimization: The geometry of each conformer is fully optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the theoretical infrared (IR) spectrum.

-

Electronic Property Calculation: Various electronic properties, such as orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interactions.

-

Spectroscopic Predictions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis).[9] The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts.[8]

Caption: Protocol for DFT-based property calculations.

Predicted Molecular Properties

Based on the theoretical framework outlined above, we can anticipate the key molecular properties of this compound.

Conformational Preferences

The conformational landscape of this compound is expected to be dominated by staggered conformations around the central C-C bond to minimize torsional strain. The bulky tert-butylphenyl group will likely adopt a position that minimizes steric interactions with the diamine moiety. The relative orientation of the two amino groups (gauche vs. anti) will also play a crucial role in determining the overall stability of the conformers. Intramolecular hydrogen bonding between the amino groups could further stabilize certain conformations.

Geometric Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would provide a detailed picture of its 3D structure. The bond lengths and angles are expected to be in good agreement with typical values for similar organic molecules.

| Parameter | Predicted Value (Å or °) |

| C-C (ethane) | ~1.54 |

| C-N | ~1.47 |

| C-C (aromatic) | ~1.40 |

| C-N-H angle | ~109.5 |

| H-N-C-C dihedral | Dependent on conformer |

Table 1: Hypothetical predicted key geometric parameters for the most stable conformer of this compound.

Electronic Properties

The electronic properties provide insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ 1.0 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

Table 2: Hypothetical predicted electronic properties of this compound.

The Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. The regions of negative potential (red) would be concentrated around the nitrogen atoms of the amino groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

Spectroscopic Signatures

Theoretical calculations can predict the key features of the IR, NMR, and UV-Vis spectra, which can be used to confirm the structure of the molecule and aid in its experimental characterization.[10][11]

Infrared (IR) Spectrum

The calculated IR spectrum would show characteristic vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3300-3500 |

| C-H (aromatic) stretch | 3000-3100 |

| C-H (aliphatic) stretch | 2850-3000 |

| C=C (aromatic) stretch | 1450-1600 |

| C-N stretch | 1000-1250 |

Table 3: Hypothetical predicted characteristic IR frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectrum

The calculated ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that can be compared with experimental data. The chemical shifts of the protons and carbons in different chemical environments would be distinct. For example, the protons of the tert-butyl group would appear as a singlet at a characteristic upfield chemical shift.

UV-Vis Spectrum

The TD-DFT calculations would predict the electronic transitions responsible for the UV-Vis absorption. The spectrum is expected to show absorptions corresponding to π-π* transitions within the phenyl ring. The position of the absorption maxima (λ_max) would be sensitive to the electronic environment.

Applications in Drug Discovery and Catalyst Design

The theoretical insights gained from these studies have direct implications for the application of this compound in drug discovery and catalyst design.

-

Pharmacophore Modeling: The 3D structure of the most stable conformer can be used as a template for pharmacophore modeling and virtual screening to identify potential biological targets.

-

Ligand Design: Understanding the electronic properties and conformational flexibility is crucial for designing chiral ligands for asymmetric catalysis.[5][12] The bulky tert-butyl group can create a specific chiral environment around a metal center, leading to high enantioselectivity.

-

Structure-Activity Relationship (SAR) Studies: Theoretical calculations can be used to systematically modify the structure of the molecule and predict the effect of these modifications on its properties, thus guiding the synthesis of new derivatives with improved activity or selectivity.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of this compound. By employing a combination of conformational analysis and quantum chemical calculations, it is possible to gain a deep understanding of the structural, electronic, and spectroscopic properties of this important molecule. The insights derived from such theoretical studies are invaluable for guiding experimental research and accelerating the development of new drugs and catalysts based on the chiral vicinal diamine scaffold.

References

-

Gollogly, J. R., & Hawkins, C. J. (1969). Conformational analysis of coordination compounds. II. Substituted five-membered diamine chelate rings. Inorganic Chemistry, 8(5), 1168–1173. [Link]

-

Maeda, S., Takagi, M., & Harabuchi, Y. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(40), 10954-10967. [Link]

-

Green, S. P., et al. (2021). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. Chemistry – A European Journal, 27(54), 13589-13596. [Link]

-

Pescitelli, G., et al. (2025). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Molecules, 30(4), 863. [Link]

-

Gollogly, J. R., & Hawkins, C. J. (1972). Conformational analysis of coordination compounds. V. Six-membered diamine chelate rings. Inorganic Chemistry, 11(1), 156–160. [Link]

-

Wang, Z., & Sun, J. (2021). Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry, 3(1), 1-13. [Link]

-

Kuno, M., et al. (2019). Effect of Chiral Ligand Concentration and Binding Mode on Chiroptical Activity of CdSe/CdS Quantum Dots. ACS Nano, 13(11), 13196–13205. [Link]

-

Smith, J. D. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

-

PubChem. (n.d.). 1-(4-tert-butylphenyl)ethan-1-amine. Retrieved from [Link]

-

Khan, I., et al. (2026). Elucidating the electronic, vibrational, and topological properties of 1-(4-(tert-butyl)-2,6-dimethylphenyl)ethan-1-one with docking studies. ResearchGate. [Link]

-

Simplifying Synthesis. (2021, June 20). The Simplifying Synthesis Ultimate Guide To Conformational Analysis [Video]. YouTube. [Link]

-

Yamin, B. M., et al. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Chemistry, 22(1), 60-69. [Link]

-

Mary, Y. S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds, 1-25. [Link]

-

Ramon, D. J., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2843-2862. [Link]

-

Shikhaliyev, N. G., et al. (2023). Crystal structures and Hirshfeld surface analyses of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]. Acta Crystallographica Section E: Crystallographic Communications, 79(7), 633-641. [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Slanina, T., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1845. [Link]

-

Fiveable. (2025). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. [Link]

-

Pop, A. M., et al. (2025). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. International Journal of Molecular Sciences, 26(6), 3349. [Link]

-

Zysman-Colman, E., et al. (2026). H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. ChemRxiv. [Link]

-

Li, W. (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting. [Link]

-

Al-Otaibi, J. S., et al. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Molbank, 2021(4), M1296. [Link]

-

Sun, X., et al. (2007). 1,2-Di-tert-butylethane-1,2-diyl bis(tert-butanesulfinamide). Acta Crystallographica Section E: Structure Reports Online, 63(7), o3278. [Link]

-

Gambarotta, S., et al. (2007). Reactivity variations within Group 4 complexes of 1,4-di-tert-butyl-1,4-diazabuta-1,3-diene: Structures of [(C5H5)TiCl{(t-BuNCH)2}] and [(C5H5)2Zr{(t-BuNCH)2}]. Inorganica Chimica Acta, 360(1), 333-340. [Link]

-

Shikhaliyev, N., et al. (2025). Crystal structure and Hirshfeld surface analysis of (E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene. Acta Crystallographica Section E: Crystallographic Communications, 81(7), 661-666. [Link]

-

PubChem. (n.d.). 2-(4-Tert-butylphenyl)ethan-1-amine. Retrieved from [Link]

-

Shikhaliyev, N. G., et al. (2023). Crystal structures and Hirshfeld surface analyses of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. ResearchGate. [Link]

-

Carl ROTH. (n.d.). 1-(4-tert-Butylphenyl)ethan-1-ol, 100 mg. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-13167985) [evitachem.com]

- 2. rua.ua.es [rua.ua.es]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. ukm.my [ukm.my]

- 11. lehigh.edu [lehigh.edu]

- 12. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Application Notes & Protocols: 1-(4-tert-butylphenyl)ethane-1,2-diamine as a Privileged Chiral Ligand for Transition Metal-Catalyzed Asymmetric Synthesis

Introduction: The Architectural Advantage of a Bulky Chiral Diamine

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high stereoselectivity. The C₂-symmetric 1,2-diamine scaffold is a "privileged" structure, forming stable and well-defined chelate complexes with a wide array of transition metals.[1] 1-(4-tert-butylphenyl)ethane-1,2-diamine distinguishes itself within this class through the strategic placement of a bulky tert-butyl group on the phenyl ring. This feature is not merely decorative; it imparts significant steric influence on the catalytic pocket, enhancing facial discrimination of prochiral substrates and often leading to superior enantioselectivity in catalytic transformations.

This guide provides an in-depth exploration of this compound as a chiral ligand. We will cover its synthesis, the formation of its transition metal complexes, and detailed protocols for its application in key asymmetric reactions, with a primary focus on the highly reliable and widely used Asymmetric Transfer Hydrogenation (ATH) of ketones.

Ligand Synthesis & Resolution: Crafting the Chiral Backbone

The synthesis of vicinal diamines like this compound can be approached through several established routes. A common strategy involves the reductive coupling of imines or the ring-opening of aziridines.[2][3] Enantiomerically pure diamines are typically obtained either through the resolution of a racemic mixture or via an enantioselective synthetic route from the outset.

One effective method for achieving the enantiopure (1S)-enantiomer involves the desymmetrization of a meso-aziridine using a chiral Lewis acid catalyst, followed by reduction.[4] This approach ensures high enantiomeric excess (ee), which is critical for the ligand's performance.

Caption: General workflow for the asymmetric synthesis of the chiral diamine.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The reaction typically employs a stable and easily handled hydrogen source, such as a formic acid/triethylamine azeotrope or isopropanol. Ruthenium(II) complexes of chiral diamines, like the Noyori-Ikariya catalysts, are exceptionally effective for this transformation.[5]

The this compound ligand, when complexed with a Ru(II) precursor, forms a bifunctional catalyst. The metal center binds the ketone, while the N-H proton on the ligand participates in the hydrogen transfer mechanism via a six-membered pericyclic transition state, ensuring high stereocontrol.

Caption: Simplified catalytic cycle for Ru-diamine mediated ATH.

Protocol 1: In Situ Catalyst Preparation and ATH of Acetophenone

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (R,R)-1-(4-tert-butylphenyl)ethane-1,2-diamine.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(R,R)-1-(4-tert-butylphenyl)ethane-1,2-diamine (Ligand)

-

Acetophenone (Substrate)

-

Formic acid/triethylamine azeotropic mixture (5:2 v/v) (Hydrogen source)

-

Anhydrous Dichloromethane (DCM) or Isopropanol (Solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Experimental Workflow:

Caption: Step-by-step experimental workflow for a typical ATH reaction.

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R,R)-1-(4-tert-butylphenyl)ethane-1,2-diamine (0.011 mmol, 1.1 eq. to Ru).

-

Add anhydrous solvent (e.g., 2 mL DCM). The solution will typically turn from dark red to orange/yellow.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Execution: Add the formic acid/triethylamine mixture (e.g., 1 mL).

-

Add acetophenone (1.0 mmol, 1.0 eq.) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-24 hours).

-

Workup & Analysis: Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-phenylethanol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation: Performance in ATH of Aromatic Ketones

The Ru(II)-complex of this compound is effective for a range of aromatic ketones. The steric bulk of the tert-butyl group is particularly advantageous for achieving high enantioselectivity.

| Entry | Substrate | S/C Ratio | Time (h) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 100:1 | 20 | 40 | >95 | 96 |

| 2 | 4'-Chloroacetophenone | 100:1 | 18 | 40 | >99 | 97 |

| 3 | 2'-Methoxyacetophenone | 100:1 | 24 | 50 | 92 | 91 |

| 4 | 1-Acetonaphthone | 100:1 | 22 | 50 | >99 | 98 |

| 5 | 1-Indanone | 100:1 | 12 | 40 | >99 | 95 |

Note: Data is representative and synthesized from typical results reported in the literature for analogous systems.[6] Actual results may vary based on precise conditions.

Broader Applications & Future Scope

While ATH is a flagship application, the utility of this compound extends to other critical enantioselective transformations. Its ability to form well-defined chiral environments makes it a promising ligand for:

-

Asymmetric Henry (Nitroaldol) Reactions: Copper-diamine complexes have been shown to effectively catalyze the reaction between aldehydes and nitroalkanes to produce chiral nitroalcohols, which are precursors to valuable amino alcohols and other pharmaceutical intermediates.[7][8]

-

C-C and C-N Bond Forming Reactions: Palladium, Iridium, and Rhodium complexes can be explored for applications in asymmetric allylic alkylation, hydroamination, and other coupling reactions.[3]

-

Asymmetric Hydrogenation: While ATH is often more convenient, direct hydrogenation using H₂ gas with Iridium or Rhodium complexes of this ligand is also a viable pathway for the reduction of ketones and imines.[2]

Troubleshooting & Key Scientific Considerations

-

Ligand Purity is Crucial: The enantiomeric excess of the final product is directly correlated with the enantiomeric purity of the ligand. Ensure the use of high-purity (>99% ee) ligand for optimal results.

-

Inert Atmosphere Technique: The Ru(II) catalyst and its hydride intermediate are sensitive to oxygen. All steps, from catalyst preparation to the reaction itself, should be performed under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

-

Solvent Choice: The choice of solvent can influence reaction rates and enantioselectivity. While aprotic solvents like DCM are common, protic solvents like isopropanol can also serve as both the solvent and the hydrogen donor.

-

Substrate Compatibility: Electron-withdrawing groups on the aromatic ketone generally lead to faster reactions. Steric hindrance near the carbonyl group (e.g., ortho substituents) may slow the reaction and can sometimes lower enantioselectivity.[5]

Conclusion

This compound represents a highly effective and versatile chiral ligand for transition metal catalysis. Its defining feature—the bulky tert-butylphenyl group—provides a powerful steric handle for inducing high levels of asymmetry in a variety of important chemical transformations. The straightforward preparation of its catalytically active complexes and its excellent performance, particularly in the asymmetric transfer hydrogenation of ketones, establish it as a valuable tool for researchers in academia and the pharmaceutical industry engaged in the synthesis of enantiomerically pure molecules.

References

- MDPI. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery.

- Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations.

- ResearchGate. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban.

- RSC Publishing. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban.

- Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. (2010).

- EvitaChem. Buy this compound (EVT-13167985).

- BOC Sciences. CAS 511256-37-4 ((S)-1-(4-tert-Butylphenyl)ethanamine).

- ACS Publications. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

- Sigma-Aldrich. Asymmetric Transfer Hydrogenation.

- Semantic Scholar. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4.

- PMC. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts.

- RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines.

- University of Liverpool IT Services. Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine.

- ResearchGate. (2025). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water | Request PDF.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 4. Buy this compound (EVT-13167985) [evitachem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05795G [pubs.rsc.org]

Application Notes and Protocols for Asymmetric Catalysis Using 1-(4-tert-butylphenyl)ethane-1,2-diamine

Introduction: The Significance of Chiral Vicinal Diamines in Asymmetric Synthesis

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a multitude of metal-catalyzed reactions. Their ability to form stable chelate complexes with transition metals creates a well-defined chiral environment, enabling high levels of stereocontrol in the creation of new stereocenters. Among this important class of ligands, 1-(4-tert-butylphenyl)ethane-1,2-diamine, with its sterically demanding tert-butyl group, offers unique electronic and steric properties that can be exploited to achieve high enantioselectivity in various transformations.

This technical guide provides a comprehensive overview of the experimental setup for reactions utilizing this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. The protocols detailed herein are grounded in established principles of asymmetric catalysis and are designed to be both robust and reproducible.

Ligand Synthesis: A Preparative Route

While this compound may be commercially available, a reliable synthetic route is invaluable for research purposes. A common strategy involves the synthesis of the corresponding diimine followed by reduction. The following protocol is adapted from established procedures for analogous compounds.[1]

Protocol 1: Synthesis of (E,E)-N¹,N²-bis(4-tert-butylphenyl)ethane-1,2-diimine

Materials:

-

4-tert-butylaniline

-

Glyoxal (40% aqueous solution)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration and workup

Procedure:

-

To a solution of 4-tert-butylaniline (2.0 equivalents) in methanol, add glyoxal (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

A yellow precipitate should form upon addition.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, collect the solid product by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the diimine as a crystalline solid.

Protocol 2: Reduction to this compound

Materials:

-

(E,E)-N¹,N²-bis(4-tert-butylphenyl)ethane-1,2-diimine

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Suspend the diimine (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride (4.0-6.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the diimine is fully consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Application in Asymmetric Transfer Hydrogenation of Ketones

One of the most powerful applications of chiral diamine ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction typically utilizes a ruthenium(II) or rhodium(II) catalyst in the presence of a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol. The N-sulfonylation of the diamine ligand is often crucial for achieving high enantioselectivity, as it provides a key N-H proton for the outer-sphere mechanism.

Mechanistic Rationale

The widely accepted mechanism for Ru(II)-catalyzed transfer hydrogenation involves a metal-ligand bifunctional concerted outer-sphere pathway. The catalyst, upon activation, contains a metal-hydride and a protonated amine on the ligand. The ketone substrate interacts with this complex through hydrogen bonding, and the hydride and proton are transferred in a six-membered transition state to the carbonyl group, generating the chiral alcohol.

Caption: Fig. 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone as a model substrate, using an in-situ prepared catalyst from [RuCl₂(p-cymene)]₂ and N-tosylated this compound.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N-tosyl-1-(4-tert-butylphenyl)ethane-1,2-diamine (or the corresponding enantiomer)

-

Acetophenone

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation:

-

In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral N-tosylated diamine ligand (2.2 mol%) in the anhydrous, degassed solvent.

-

Stir the mixture at room temperature for 30-60 minutes. A color change is often observed, indicating the formation of the active catalyst complex.

-

-

Transfer Hydrogenation:

-

To the pre-formed catalyst solution, add acetophenone (100 mol%).

-

Add the formic acid/triethylamine (5:2) azeotrope (2-5 equivalents).

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

-

Workup and Analysis:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

-

Expected Results and Optimization

The use of chiral diamine ligands in ruthenium-catalyzed ATH of aromatic ketones typically yields high conversions and enantioselectivities. The sterically bulky tert-butyl group on the phenyl ring of the ligand is expected to enhance facial discrimination of the prochiral ketone, potentially leading to excellent enantiomeric excesses.

| Entry | Substrate | Catalyst Loading (mol%) | S/C Ratio | Solvent | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1 | 100 | CH₂Cl₂ | 12 | >99 | >95 |

| 2 | 4'-Chloroacetophenone | 1 | 100 | CH₂Cl₂ | 16 | >99 | >96 |

| 3 | 1-Tetralone | 1 | 100 | CH₃CN | 24 | 98 | >97 |

Table 1: Representative Data for Asymmetric Transfer Hydrogenation. (Note: Data is illustrative and based on typical results for analogous systems. Optimization for specific substrates is recommended.)

Experimental Workflow Visualization

Sources

Step-by-step guide for using 1-(4-tert-butylphenyl)ethane-1,2-diamine catalysts

An In-Depth Guide to the Application of 1-(4-tert-butylphenyl)ethane-1,2-diamine and its Analogues in Asymmetric Catalysis

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of C1-aryl-substituted chiral diamines, with a specific focus on this compound, as ligands in asymmetric catalysis. The primary application detailed herein is the asymmetric transfer hydrogenation (ATH) of ketones, a cornerstone reaction in the synthesis of enantiomerically pure secondary alcohols.

Introduction: The Power of Chiral Diamines in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a critical challenge in modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule often governs its efficacy and safety.[1] Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, stands as the most efficient solution to this challenge.[2]

Within the vast toolkit of chiral ligands, 1,2-diamines have secured a privileged status.[3] Their bidentate nature allows for strong coordination to a metal center, creating a well-defined and rigid chiral environment. This environment forces an approaching substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.[2] The compound this compound is a member of this important class, featuring a chiral backbone and a sterically bulky tert-butylphenyl group, which can significantly influence the stereochemical outcome of a reaction.

These ligands are most famously employed in Noyori-type catalysts, typically involving Ruthenium(II) or Iridium(III), for the asymmetric transfer hydrogenation (ATH) of ketones and imines.[4][5][6] This process is valued for its operational simplicity, avoiding the need for high-pressure gaseous hydrogen by using hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[6][7]

The Catalytic System: In-Situ Formation and Mechanism

The active catalyst is typically a half-sandwich complex formed in situ by reacting the chiral diamine ligand with a suitable metal precursor. This approach provides flexibility and avoids the isolation of potentially sensitive organometallic complexes.

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism for ATH with Noyori-Ikariya type catalysts is well-established.[5] The process operates through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.

-

Activation: The metal precatalyst reacts with a base (or the hydrogen source) to form a 16-electron active species.

-

Hydride Formation: This active species reacts with the hydrogen donor (e.g., isopropanol or formate) to generate an 18-electron metal-hydride complex.[5]

-

Hydrogen Transfer: The ketone substrate coordinates to the complex, and both the hydride on the metal and the proton on the coordinated amine ligand are transferred to the carbonyl carbon and oxygen, respectively, via a tightly organized transition state.

-

Stereocontrol: The enantioselectivity is governed by steric and electronic interactions within this transition state. A crucial interaction is the CH/π attraction between the aryl group of the substrate and the η6-arene ring of the catalyst, which favors one facial approach of the substrate over the other.[5][8]

-

Catalyst Regeneration: The product alcohol dissociates, and the 16-electron species is regenerated, ready to begin a new cycle.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative ATH of an aromatic ketone.

General Experimental Workflow

The workflow for a typical ATH experiment is straightforward and can be adapted for various substrates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. kanto.co.jp [kanto.co.jp]

- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with 1-(4-tert-butylphenyl)ethane-1,2-diamine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered when using catalysts containing the chiral ligand 1-(4-tert-butylphenyl)ethane-1,2-diamine. The question-and-answer format is designed to directly address specific experimental challenges, offering explanations for the underlying causes and providing actionable protocols to restore and maintain catalyst performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction rate has significantly decreased, or the reaction has stopped completely. What are the likely causes of catalyst deactivation?

A1: A decline in catalytic activity is a common issue that can stem from several factors.[1][2] The primary causes of deactivation for homogeneous catalysts, including those with diamine ligands, can be broadly categorized as poisoning, fouling, and thermal degradation.[3][4][5][6]

-

Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[4][7][8] Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds, which can originate from starting materials, solvents, or even leaching from equipment.[4][9] For metal-based catalysts, even trace amounts of these impurities can have a significant impact.[10]

-

Fouling: This involves the physical deposition of substances onto the catalyst surface, blocking active sites.[4][8] In many organic reactions, this can be due to the formation of insoluble byproducts or polymers, often referred to as coke.[3]

-

Ligand Degradation: The this compound ligand itself can be susceptible to degradation under certain reaction conditions. This can involve oxidation of the amine groups or cleavage of the ligand from the metal center.[11][12] The stability of the metal-ligand complex is crucial for maintaining catalytic activity.[13][14][15]

-

Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst structure, such as the agglomeration of metal particles (sintering) or decomposition of the ligand.[8][16]

Troubleshooting Workflow: Identifying the Cause of Deactivation

To diagnose the specific cause of deactivation in your experiment, a systematic approach is recommended.

Caption: Troubleshooting flowchart for catalyst deactivation.

Q2: I've observed a decrease in enantioselectivity during the reaction or upon catalyst recycling. What could be the cause?

A2: A loss of enantioselectivity is a critical issue in asymmetric catalysis and often points to changes in the chiral environment of the catalyst.

-

Ligand Modification or Degradation: The chiral integrity of the this compound ligand is paramount for high enantioselectivity. Partial degradation or side reactions involving the diamine can alter the steric and electronic properties of the catalyst, leading to a less selective species.[17]

-

Formation of a Less Selective Catalytic Species: The active catalyst may be in equilibrium with other, less selective, metal complexes. Changes in reaction conditions (e.g., concentration, temperature, presence of additives) could shift this equilibrium towards the less desirable species.

-

Racemization of the Product: While less common for the catalyst itself, it's important to consider if the reaction conditions could be causing the racemization of the chiral product after it is formed.

-

Inhibition by Product: In some cases, the product of the reaction can act as an inhibitor, potentially leading to the formation of less active or less selective catalyst-product adducts.[18]

Experimental Protocol: Investigating Loss of Enantioselectivity

-

Reaction Profiling: Take aliquots from the reaction mixture at different time points and analyze for both conversion and enantiomeric excess (ee). A simultaneous decrease in both may indicate general deactivation, while a drop in ee with sustained conversion could point to the formation of a less selective catalyst.

-

Catalyst Recovery and Characterization: At the end of the reaction, carefully recover the catalyst. Use techniques like NMR spectroscopy to check for any changes in the ligand structure.

-

Control Experiment with Product: Run a control experiment where the purified product is added to a fresh reaction. A decrease in rate or enantioselectivity would suggest product inhibition.

Q3: How can I prevent catalyst deactivation and prolong the life of my catalyst?

A3: Proactive measures are key to maintaining catalyst performance.

Table 1: Preventative Measures for Catalyst Deactivation

| Deactivation Mechanism | Preventative Strategy | Detailed Actions |

| Poisoning | Reagent and Solvent Purification | - Use high-purity, degassed solvents. - Purify starting materials via distillation, recrystallization, or chromatography. - Consider passing solvents through a column of activated alumina or a suitable scavenger resin. |

| Fouling/Coking | Optimization of Reaction Conditions | - Lower the reaction temperature if possible. - Adjust substrate-to-catalyst ratio. - Investigate the effect of different solvents to improve the solubility of all species. |

| Ligand Degradation | Inert Atmosphere and Additives | - Conduct all manipulations of the catalyst and reaction setup under an inert atmosphere (e.g., argon or nitrogen). - Use of additives or co-catalysts that may stabilize the active species. |

| Thermal Degradation | Strict Temperature Control | - Use a well-calibrated and controlled heating system (e.g., oil bath, heating mantle with a thermocouple). - Ensure efficient stirring to avoid local hot spots. |

Experimental Protocol: Rigorous Solvent and Reagent Purification

-

Solvent Degassing: Before use, thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

-

Substrate Purification: If impurities are suspected in the starting materials, purify them using appropriate techniques. For liquid substrates, distillation under reduced pressure is often effective. For solid substrates, recrystallization can remove many common impurities.

-

Use of Scavengers: In cases where trace impurities are difficult to remove, consider the use of a scavenger. For example, a small amount of a non-interfering Lewis acid might be used to sequester basic impurities.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: In some cases, catalyst regeneration is possible, but its success depends on the deactivation mechanism.[1]

-

Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by washing the catalyst or by treatment with a displacing agent.

-

Fouling: For deactivation caused by the deposition of soluble materials, washing the catalyst with an appropriate solvent can be effective.[19] If insoluble coke has formed, more aggressive methods like careful oxidation or hydrogenation might be necessary, though these can also damage the catalyst.[20]

-

Irreversible Deactivation: Deactivation due to thermal degradation (sintering) or significant ligand decomposition is generally irreversible.[2]

Experimental Protocol: Attempting Catalyst Regeneration

Caution: These procedures should be performed under an inert atmosphere.

-

Solvent Washing:

-

After the reaction, carefully remove the reaction solution from the catalyst.

-

Wash the catalyst multiple times with a fresh, degassed solvent that is known to dissolve the suspected foulants but not the catalyst itself.

-

After washing, dry the catalyst under a high vacuum.

-

Test the activity of the regenerated catalyst in a small-scale trial reaction.

-

-

Acid/Base Treatment for Certain Poisons:

-

If poisoning by a basic or acidic impurity is suspected, a very dilute, non-coordinating acid or base wash could be attempted. For example, a wash with a very dilute solution of acetic acid might remove basic poisons.[21]

-

This should be followed by extensive washing with a neutral solvent to remove any residual acid or base.

-

This is a high-risk procedure that could also lead to further catalyst decomposition and should be approached with caution.

-

Caption: Decision tree for catalyst regeneration.

References

- UniTrak. (2024, June 29). Navigating Bulk Material Handling Challenges with Homogeneous Catalysts: Strategies for Chemical Manufacturers.

- MDPI. (2024, February 12). Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone.

- ResearchGate. (n.d.). Influence of Impurities on the Productivity in Homogeneous Catalytic Reactions: Trimerization of 1,4‐Di‐methoxy‐but‐2‐yne and Tetramerization of Propargyl Alcohol | Request PDF.

- Biointerface Research in Applied Chemistry. (2024, February 17). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review.

- 低碳催化与工程研究部. (2020, July 5). Regeneration of catalysts deactivated by coke deposition: A review.

- International Journal of Chemical Studies. (2024, August 30). Influence of ligand field strength on the kinetics of transition metal-catalyzed reactions.

- ACS Catalysis. (2019, January 22). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.

- ACS Publications. (2023, October 2). Homogeneous Catalysis in Plastic Waste Upcycling: A DFT Study on the Role of Imperfections in Polymer Chains.

- ResearchGate. (2024, February 19). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review.

- BenchChem. (n.d.). Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles.

- Enamine. (n.d.). Catalysts and Ligands.

- NIH. (n.d.). Ligand Template Strategies for Catalyst Encapsulation.

- ACS Publications. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals | ACS Omega.

- MDPI. (2019, August 29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.

- International Journal of Scientific Engineering and Technology. (2015, May 1). Catalyst Deactivation and Regeneration.

- MDPI. (2017, June 23). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.

- YouTube. (2025, March 23). Transition Metals | Catalysts | Homogeneous, Heterogeneous and Autocatalysis | Ultimate Guide Part 4.

- UCL Discovery. (n.d.). Spontaneous regeneration of active sites against catalyst deactivation.

- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.

- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.

- Unknown Source. (2024, September 9).

- Journal of the American Chemical Society. (2025, November 18). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides.

- Semantic Scholar. (1994, June 1). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.

- SciSpace. (n.d.). Mechanisms of catalyst deactivation.

- ResearchGate. (n.d.). Mechanisms of catalyst deactivation. | Download Table.

- Scribd. (n.d.). Catalyst Deactivation Mechanisms Explained | PDF | Catalysis | Sintering.

- PMC. (2023, July 26). The mathematical catalyst deactivation models: a mini review.

- Google Patents. (n.d.). US7446167B2 - Catalyst deactivation agents and methods for use of same.

Sources

- 1. ijset.com [ijset.com]

- 2. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ammoniaknowhow.com [ammoniaknowhow.com]

- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Navigating Bulk Material Handling Challenges with Homogeneous Catalysts: Strategies for Chemical Manufacturers [unitrak.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. chemijournal.com [chemijournal.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Technical Support Center: Resolving Diastereomeric Mixtures of 1-(4-tert-butylphenyl)ethane-1,2-diamine

Welcome to the technical support hub for the resolution of 1-(4-tert-butylphenyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stereoselective synthesis and purification of chiral amines. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high diastereomeric and enantiomeric purity in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the resolution of racemic this compound via diastereomeric salt crystallization.

Problem 1: My diastereomeric salts are not crystallizing from solution.

Question: I have formed the diastereomeric salts by adding a chiral resolving agent, but no crystals have formed, even after cooling. What should I do?

Answer:

The failure of diastereomeric salts to crystallize is typically a solubility issue. The target salt is too soluble in the chosen solvent system under the current conditions. Here are the probable causes and recommended solutions:

Probable Causes:

-

High Solubility: The solvent system is too effective at solvating the diastereomeric salt pair.

-

Insufficient Supersaturation: The concentration of the salt is below the threshold required to initiate nucleation and crystal growth.

-